quinoline-4-carbonyl chloride hydrochloride
Overview
Description
Quinoline-4-carbonyl chloride hydrochloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound is particularly significant due to its applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-4-carbonyl chloride hydrochloride typically involves the reaction of quinoline-4-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, and the resulting quinoline-4-carbonyl chloride is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve green and sustainable chemistry approaches. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Quinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry and organic synthesis .
Scientific Research Applications
Quinoline-4-carbonyl chloride hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Quinoline derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is used in the development of pharmaceutical compounds, particularly those targeting infectious diseases and cancer.
Mechanism of Action
The mechanism of action of quinoline-4-carbonyl chloride hydrochloride involves its interaction with various molecular targets. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication, leading to their antimicrobial and anticancer activities. The specific pathways and molecular targets depend on the structure of the quinoline derivative and the type of biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- Quinoline-2-carboxylic acid
- Quinoline-4-carboxylic acid
- 4-Hydroxyquinoline
- 2-Hydroxyquinoline
Uniqueness
Quinoline-4-carbonyl chloride hydrochloride is unique due to its specific reactivity and the ability to form a wide range of derivatives through substitution reactions. Its hydrochloride form enhances its solubility and stability, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
quinoline-4-carbonyl chloride;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO.ClH/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9;/h1-6H;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDRCMOETAIOQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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